Acide (cyclohexylamino)(oxo)acétique

Vue d'ensemble

Description

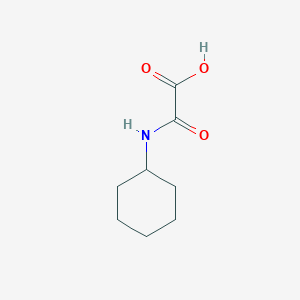

(Cyclohexylamino)(oxo)acetic acid is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.20 g/mol . It is used primarily in proteomics research . The compound is characterized by the presence of a cyclohexylamino group attached to an oxoacetic acid moiety, making it a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that (cyclohexylamino)(oxo)acetic acid may inhibit various enzymes, including histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition has potential therapeutic implications for cancer treatment and other diseases.

Case Study: HDAC Inhibition

- Objective : To evaluate the inhibitory effects of (cyclohexylamino)(oxo)acetic acid on HDACs.

- Method : In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of the compound.

- Results : The compound exhibited significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic properties. Some derivatives have shown promise in modulating neurotransmitter systems, particularly within the central nervous system (CNS), enhancing their bioavailability due to the cyclohexyl group's ability to cross biological membranes.

Case Study: CNS Activity

- Objective : To assess the anti-inflammatory effects of (cyclohexylamino)(oxo)acetic acid in animal models.

- Method : Administration of the compound was followed by monitoring inflammatory markers.

- Results : A notable reduction in pro-inflammatory cytokines was observed, indicating its potential use in treating inflammatory disorders.

Coordination Chemistry

(Cyclohexylamino)(oxo)acetic acid has been studied for its role as a ligand in coordination complexes. Its ability to bind metal ions can influence the properties of these complexes, making it significant for applications in catalysis and materials development.

Data Table: Comparison of Ligands

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| (Cyclohexylamino)(oxo)acetic acid | Contains cyclohexyl group | Catalysis, material synthesis |

| 2-Amino-2-oxoacetic acid | Simple amino acid structure | Basic metabolic functions |

| 2-(Phenylamino)-2-oxoacetic acid | Aromatic substitution | Enhanced receptor affinity |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylamino)(oxo)acetic acid typically involves the reaction of cyclohexylamine with oxoacetic acid under controlled conditions. One common method is the direct treatment of cyclohexylamine with oxoacetic acid in the presence of a suitable catalyst . The reaction is usually carried out at room temperature, and the product is purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of (Cyclohexylamino)(oxo)acetic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

(Cyclohexylamino)(oxo)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclohexylamino derivatives, oxo derivatives, and substituted acetic acids. These products are often used as intermediates in the synthesis of more complex molecules .

Mécanisme D'action

The mechanism of action of (Cyclohexylamino)(oxo)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Cyclohexyl-oxalamic acid

- Cyclohexylcarbamoylformic acid

- 2-(Cyclohexylamino)-2-oxoacetic acid

Uniqueness

(Cyclohexylamino)(oxo)acetic acid is unique due to its specific structure, which combines a cyclohexylamino group with an oxoacetic acid moiety. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .

Activité Biologique

(Cyclohexylamino)(oxo)acetic acid, also known by its chemical structure C9H15NO3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(Cyclohexylamino)(oxo)acetic acid contains a cyclohexyl group attached to an amino group and an oxoacetic acid moiety. Its structure allows for various interactions with biological targets, including enzymes and receptors, which can modulate their activity.

The biological activity of (Cyclohexylamino)(oxo)acetic acid is largely attributed to its ability to form hydrogen bonds and coordinate with metal ions through its functional groups. The oxoacetic acid part can participate in catalytic processes, enhancing its reactivity and potential therapeutic effects .

Antimicrobial Properties

Recent studies have indicated that derivatives of (Cyclohexylamino)(oxo)acetic acid exhibit antimicrobial properties. For instance, compounds related to this structure have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant antibacterial activity:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 12a | E. coli | 0.0195 |

| 15 | B. mycoides | 0.0048 |

| 15 | C. albicans | 0.039 |

These findings highlight the potential for developing new antimicrobial agents derived from (Cyclohexylamino)(oxo)acetic acid .

Anticancer Activity

In addition to antimicrobial effects, this compound has been studied for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that specific analogs demonstrate cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

Case Studies

- Antimicrobial Study : A recent investigation tested several derivatives of (Cyclohexylamino)(oxo)acetic acid against common pathogens. The results demonstrated that these compounds effectively inhibited the growth of E. coli and S. aureus, suggesting their potential as therapeutic agents in treating infections caused by resistant strains.

- Anticancer Research : A study focused on the anticancer effects of (Cyclohexylamino)(oxo)acetic acid derivatives on breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that these compounds triggered apoptosis via the mitochondrial pathway .

Propriétés

IUPAC Name |

2-(cyclohexylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKXKOUBASQQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426372 | |

| Record name | (cyclohexylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13144-62-2 | |

| Record name | (cyclohexylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.